molecular formula C14H18Cl2N2O3S B6084534 N-(2,4-dichlorophenyl)-1-ethylsulfonylpiperidine-3-carboxamide

N-(2,4-dichlorophenyl)-1-ethylsulfonylpiperidine-3-carboxamide

Cat. No.: B6084534
M. Wt: 365.3 g/mol
InChI Key: UKFDBKKDNRZWPJ-UHFFFAOYSA-N
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Description

N-(2,4-dichlorophenyl)-1-ethylsulfonylpiperidine-3-carboxamide is a chemical compound with a complex structure, characterized by the presence of a piperidine ring substituted with a carboxamide group, an ethylsulfonyl group, and a dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dichlorophenyl)-1-ethylsulfonylpiperidine-3-carboxamide typically involves multiple steps. One common method starts with the preparation of the piperidine ring, followed by the introduction of the carboxamide group. The ethylsulfonyl group is then added through a sulfonylation reaction, and finally, the dichlorophenyl group is introduced via a substitution reaction. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of automated systems and advanced monitoring techniques ensures consistent quality and minimizes the risk of impurities.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dichlorophenyl)-1-ethylsulfonylpiperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, leading to structurally diverse derivatives.

Scientific Research Applications

N-(2,4-dichlorophenyl)-1-ethylsulfonylpiperidine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological disorders.

    Biological Studies: It is used in studies exploring its effects on cellular pathways and its potential as a bioactive molecule.

    Industrial Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of complex organic molecules used in various industrial applications.

Mechanism of Action

The mechanism of action of N-(2,4-dichlorophenyl)-1-ethylsulfonylpiperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,4-dichlorophenyl)-1-ethylsulfonylpiperidine-3-carboxamide is unique due to its combination of a piperidine ring, carboxamide group, ethylsulfonyl group, and dichlorophenyl group. This specific arrangement of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(2,4-dichlorophenyl)-1-ethylsulfonylpiperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18Cl2N2O3S/c1-2-22(20,21)18-7-3-4-10(9-18)14(19)17-13-6-5-11(15)8-12(13)16/h5-6,8,10H,2-4,7,9H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKFDBKKDNRZWPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC(C1)C(=O)NC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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